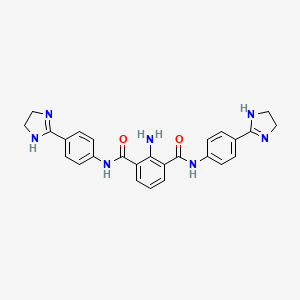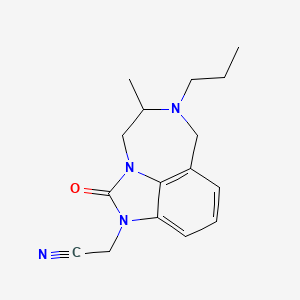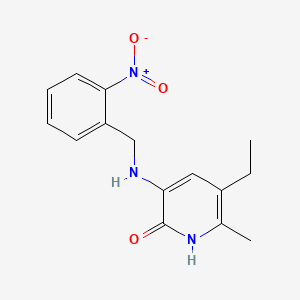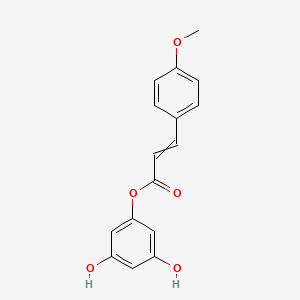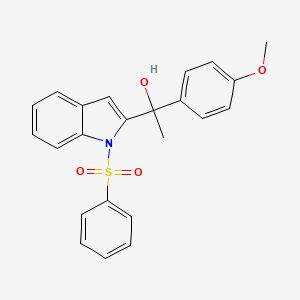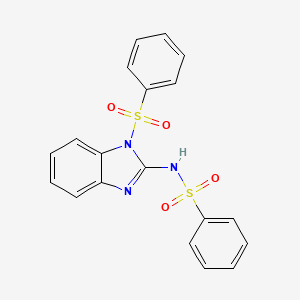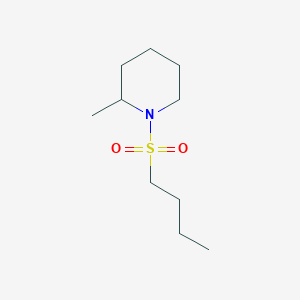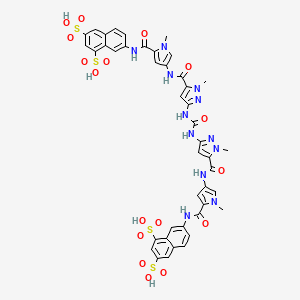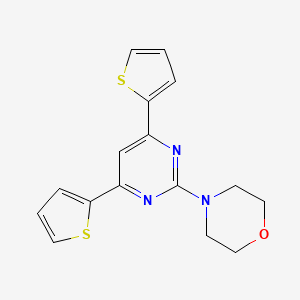
Morpholine, 4-(4,6-di-2-thienyl-2-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dithienyl-2(4-Morpholino)Pyr is a heterocyclic compound that features a pyrimidine core substituted with dithienyl and morpholino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dithienyl-2(4-Morpholino)Pyr typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,6-dichloro-2-methylthiopyrimidine.
Substitution Reactions: Sequential substitution reactions are carried out using triorganoindium reagents under palladium-catalyzed cross-coupling conditions.
Cyclization: The intermediate products undergo cyclization to form the final compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dithienyl-2(4-Morpholino)Pyr undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the dithienyl and morpholino groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium-catalyzed cross-coupling reactions using triorganoindium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or amines.
Wissenschaftliche Forschungsanwendungen
4,6-Dithienyl-2(4-Morpholino)Pyr has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the inhibition of enzymes like SIRT2.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for various industrial applications, including the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 4,6-Dithienyl-2(4-Morpholino)Pyr involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme SIRT2 by binding to its active site, thereby modulating its activity . This inhibition can affect various cellular processes, including metabolism, cell cycle regulation, and DNA repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aryl-6-Morpholino-3(2H)-Pyridazinone: This compound shares a similar morpholino group and has been studied for its enzyme inhibition properties.
4,6-Disubstituted-2-(4-Morpholinyl)Pyrimidines: These compounds also feature morpholino and pyrimidine groups and are synthesized using similar cross-coupling reactions.
Uniqueness
4,6-Dithienyl-2(4-Morpholino)Pyr is unique due to its dithienyl substitution, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
124959-55-3 |
|---|---|
Molekularformel |
C16H15N3OS2 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
4-(4,6-dithiophen-2-ylpyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C16H15N3OS2/c1-3-14(21-9-1)12-11-13(15-4-2-10-22-15)18-16(17-12)19-5-7-20-8-6-19/h1-4,9-11H,5-8H2 |
InChI-Schlüssel |
WKXAICQVFXOQBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=CC(=N2)C3=CC=CS3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



